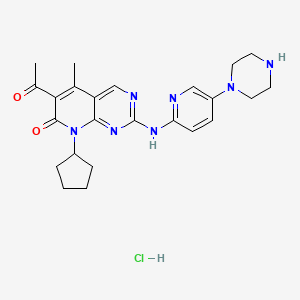

帕博西尼盐酸盐

描述

Synthesis Analysis

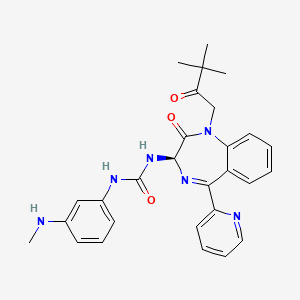

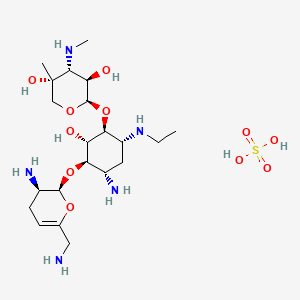

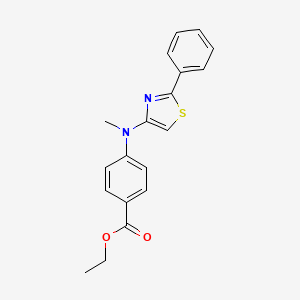

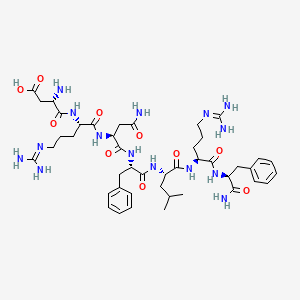

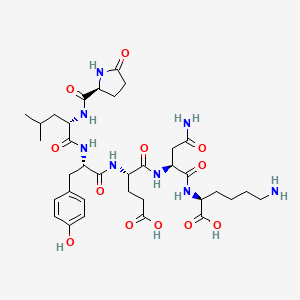

The synthesis of palbociclib involves four key steps: constructing pyrimidinopyridone, introducing 5-piperazin-1-yl-pyridin-2-ylamino in the 2-position, acetyl in the 6-position, and cyclopentyl in the 8-position .Molecular Structure Analysis

Palbociclib hydrochloride has a molecular formula of C24H31Cl2N7O2 and a molecular weight of 520.455 Da . The introduction of 10-HCPT structure in HP-1 molecule brings an additional hydrogen bond and three π-anion bonds to the compound, so the binding of HP-1 to CDK4 is tighter than that of palbociclib .Chemical Reactions Analysis

Palbociclib derivatives have been synthesized from Palbociclib and 10-HCPT, and their biological activities were investigated . These derivatives showed anti-cancer roles by acting on dual targets and had the characteristics of high efficiencies and low toxicities .Physical And Chemical Properties Analysis

Palbociclib hydrochloride is a yellow to orange powder with a pKa of 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen). The solubility of palbociclib in aqueous media decreases over the range pH 4.3 to pH 9.0 .科学研究应用

晚期乳腺癌治疗

帕博西尼盐酸盐已被用作与来曲唑联合使用的方案,作为绝经后中国女性雌激素受体阳性/人表皮生长因子受体2阴性晚期乳腺癌(ABC)的一线治疗 . 这项 I 期、开放标签、单臂临床试验评估了帕博西尼-来曲唑的药代动力学、安全性以及生物标志物活性 .

肺癌治疗

帕博西尼是一种 CDK4/6 抑制剂,已被证明可以抑制肺癌细胞的生长 . 获得的 IC 50 值分别为 H1299 细胞的 11.00 μM 和 A549 细胞的 11.74 μM .

c-Myc G4 稳定剂

帕博西尼可能具有强大的 c-Myc G4 稳定性,通过显著降低 c-Myc 的蛋白和 mRNA 表达水平 . 这表明帕博西尼有望作为一种新型的 c-Myc G4 稳定剂用于治疗与 c-Myc 活性异常相关的癌症 .

诱导细胞凋亡和细胞周期停滞

帕博西尼在两种细胞中诱导细胞凋亡并在 G2/M 期引起细胞周期停滞 . 这可能是帕博西尼发挥其抗癌作用的一种潜在机制。

转移性乳腺癌治疗

帕博西尼是一种口服细胞周期蛋白依赖性激酶抑制剂,用于与芳香化酶抑制剂联合治疗绝经后转移性乳腺癌女性 . 其代谢特征与患者间的重要差异有关 .

作用机制

Target of Action

Palbociclib hydrochloride primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a pivotal role in cell cycle regulation, particularly the transition from the G1 to S phase . They are key regulators of cell growth .

Mode of Action

Palbociclib hydrochloride acts by inhibiting CDK4/6, thereby preventing DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . This inhibition also results in the dephosphorylation of the Retinoblastoma (RB) protein .

Biochemical Pathways

The primary biochemical pathway affected by Palbociclib hydrochloride is the CDK4/6-cyclinD1 pathway . Dysregulation of this pathway is an essential event in the pathogenesis of certain cancers, such as nasopharyngeal carcinoma . By inhibiting CDK4/6, Palbociclib hydrochloride disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation .

Pharmacokinetics

After single and multiple dosing, Palbociclib’s maximum plasma concentration was found to be 82.14 and 139.7 ng/mL respectively. The apparent clearance was 52.40 and 49.97 L/h, and the area under the curve (AUC) was 1217 and 2501 ng∙h/mL. The half-life (t½) was 23.46 and 27.26 hours . These pharmacokinetic parameters were similar to those of a previously studied non-Asian population .

Result of Action

The primary molecular and cellular effect of Palbociclib hydrochloride’s action is the induction of cell cycle arrest in the G1 phase . This leads to a significant reduction in cell proliferation . In cancer cells, this can result in substantial reductions in total tumor volumes .

Action Environment

The action, efficacy, and stability of Palbociclib hydrochloride can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with Palbociclib and certain other drugs, such as cisplatin or suberanilohydroxamic acid (SAHA), has been shown to synergistically promote cell death .

安全和危害

Palbociclib may cause serious side effects, including low white blood cell counts (neutropenia), which increases the risk of serious infections . It may also cause severe or life-threatening inflammation of the lungs during treatment that can lead to death . It is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Palbociclib was the first CDK4/6 inhibitor to be approved as a cancer therapy . Current development of CDK4/6 inhibitors and future directions in the treatment of advanced hormone-receptor-positive breast cancer are being explored . The positioning of palbociclib in the current clinical guidelines for advanced HR-positive/HER2-negative breast cancer is also being integrated .

属性

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEQOHNDWONVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465655 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827022-32-2 | |

| Record name | Palbociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

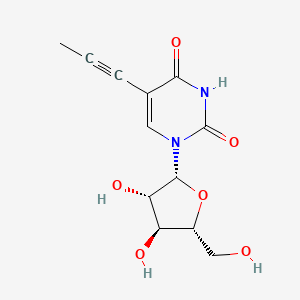

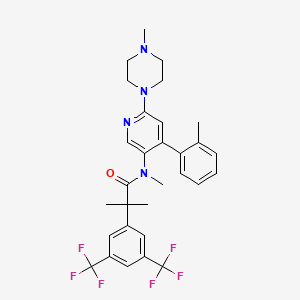

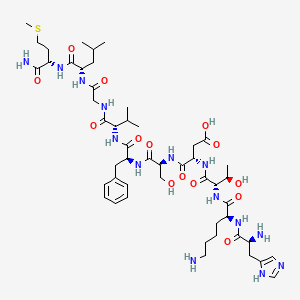

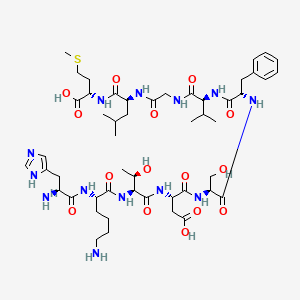

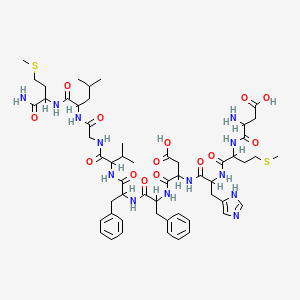

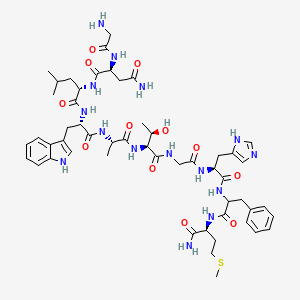

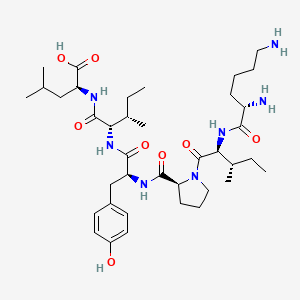

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。